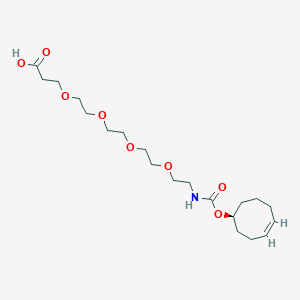
(S)-TCO-PEG4-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-TCO-PEG4-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives. It is characterized by the presence of a polyethylene glycol (PEG) linker with four ethylene glycol units and a carboxylic acid functional group. This compound is widely used in various scientific research applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TCO-PEG4-acid typically involves the following steps:
Preparation of Trans-Cyclooctene (TCO): The synthesis begins with the preparation of trans-cyclooctene through a series of chemical reactions, including cyclization and isomerization.
Attachment of Polyethylene Glycol (PEG) Linker: The PEG linker is attached to the TCO moiety using appropriate coupling reagents and reaction conditions. This step often involves the use of protecting groups to ensure selective reactions.
Introduction of Carboxylic Acid Functional Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-TCO-PEG4-acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are used for substitution reactions.
Major Products
The major products formed from these reactions include various esters, amides, and oxidized derivatives of this compound.
Applications De Recherche Scientifique
(S)-TCO-PEG4-acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in click chemistry reactions.
Biology: The compound is used in bioconjugation techniques to label biomolecules and study biological processes.
Medicine: It is employed in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of (S)-TCO-PEG4-acid involves its reactivity with various molecular targets and pathways. The compound can undergo click chemistry reactions with azides to form stable triazole linkages. This reactivity is utilized in bioconjugation and labeling techniques to study molecular interactions and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-TCO-PEG4-acid: The enantiomer of (S)-TCO-PEG4-acid with similar chemical properties but different stereochemistry.
TCO-PEG4-amine: A compound with an amine functional group instead of a carboxylic acid group.
TCO-PEG4-alcohol: A compound with an alcohol functional group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group, which imparts distinct reactivity and applications in various fields of research.
Propriétés
Formule moléculaire |
C20H35NO8 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H35NO8/c22-19(23)8-10-25-12-14-27-16-17-28-15-13-26-11-9-21-20(24)29-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,21,24)(H,22,23)/b2-1+/t18-/m1/s1 |
Clé InChI |
PSNKSDUNMXNXDE-ZMXQLYDGSA-N |
SMILES isomérique |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


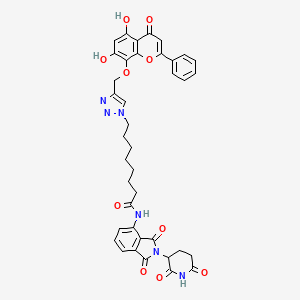
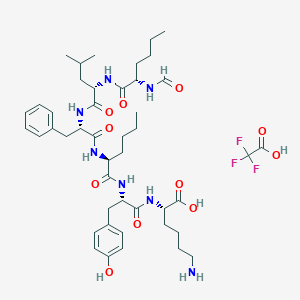
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
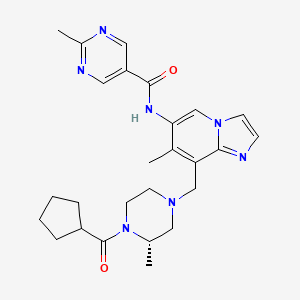
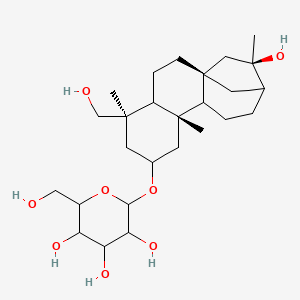
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
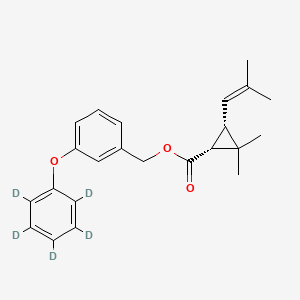

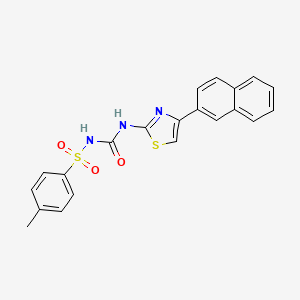



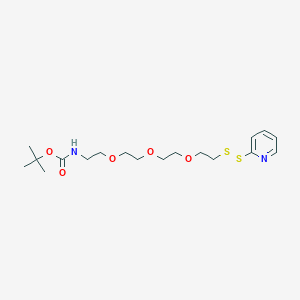
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
